molecular formula C13H8N4S B1347442 2-amino-4-phenyl-6-sulfanylidene-1H-pyridine-3,5-dicarbonitrile CAS No. 119022-76-3

2-amino-4-phenyl-6-sulfanylidene-1H-pyridine-3,5-dicarbonitrile

Cat. No. B1347442
CAS RN: 119022-76-3
M. Wt: 252.3 g/mol
InChI Key: KTPFGSXXUDJFFQ-UHFFFAOYSA-N
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Description

2-amino-4-phenyl-6-sulfanylidene-1H-pyridine-3,5-dicarbonitrile, abbreviated as 2APS, is an organic compound with a unique structure and properties. It is a heterocyclic compound, which means that it contains a ring of two or more different atoms, in this case nitrogen and sulfur. 2APS is of interest to scientists because of its potential applications in various fields, such as organic synthesis, medicinal chemistry, and biochemistry.

Scientific Research Applications

Corrosion Inhibition

2-Amino-4-phenyl-6-sulfanylidene-1H-pyridine-3,5-dicarbonitrile derivatives have demonstrated significant efficacy as corrosion inhibitors for mild steel in acidic environments. Research has shown that these compounds act as mixed-type inhibitors, primarily cathodic, and adhere to Langmuir's adsorption isotherm, forming protective films on the metal surface to prevent corrosion. The effectiveness of these inhibitors has been corroborated through various analytical techniques, including gravimetric, electrochemical impedance spectroscopy, potentiodynamic polarization, and quantum chemical studies, along with microscopic analyses like SEM and EDX (Ansari, Quraishi, & Singh, 2015). Another study supports these findings, emphasizing the compounds' high inhibition efficiency and the role of temperature on their performance (Sudheer & Quraishi, 2014).

Synthesis and Medicinal Applications

These compounds are also central to the synthesis of a wide array of pyridine derivatives through multicomponent reactions, offering a versatile scaffold for developing novel pharmaceuticals and materials. For instance, solvent-free synthesis methods have been developed to produce high-yield derivatives, underscoring the compounds' potential in creating corrosion inhibitors (Mahmoud & El-Sewedy, 2018). Additionally, they have been used to synthesize thieno[2,3-b]pyridine derivatives, showcasing their utility in generating complex heterocyclic systems with potential applications in medicinal chemistry (Alinaghizadeh et al., 2015).

Mechanism of Action

Target of Action

It is known that pyridine derivatives, such as nsc678060, are important constituents of a wide range of naturally occurring and synthetic bioactive compounds . They have been found to have biological activity as potential antimicrobial and anti-inflammatory agents, acetylcholinesterase inhibitors, analgesics, bactericides, and muscle relaxants .

Mode of Action

The compound is synthesized through a condensation and oxidation tandem reaction of aldehydes, malononitrile, and thiols . This synthesis process could potentially influence its interaction with its targets.

Biochemical Pathways

Given the biological activities associated with pyridine derivatives, it can be inferred that the compound may interact with various biochemical pathways related to antimicrobial and anti-inflammatory responses, acetylcholinesterase inhibition, analgesia, bactericidal action, and muscle relaxation .

Pharmacokinetics

The compound’s molecular weight is 25229400 , which could potentially influence its bioavailability and pharmacokinetic properties.

Result of Action

Given the biological activities associated with pyridine derivatives, it can be inferred that the compound may have various effects at the molecular and cellular levels, potentially influencing antimicrobial and anti-inflammatory responses, acetylcholinesterase activity, analgesia, bactericidal action, and muscle relaxation .

Action Environment

The synthesis of the compound involves the use of a novel basic ionic liquid, 1-(2-aminoethyl)pyridinium hydroxide, as an efficient catalyst . This suggests that the compound’s action could potentially be influenced by the presence of certain ionic liquids or similar substances in the environment.

properties

IUPAC Name

2-amino-4-phenyl-6-sulfanylidene-1H-pyridine-3,5-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N4S/c14-6-9-11(8-4-2-1-3-5-8)10(7-15)13(18)17-12(9)16/h1-5H,(H3,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTPFGSXXUDJFFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=S)NC(=C2C#N)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70354744
Record name NSC678060
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-4-phenyl-6-sulfanylidene-1H-pyridine-3,5-dicarbonitrile

CAS RN

119022-76-3
Record name NSC678060
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Following the method of Elghandour et al. (Ind. J Chem. 1997, B36, 79), a stirred solution of 0.66 g (10 mmol) malonitrile, 1.0 g (10 mmol) cyanothioacetamide, 1.0 ml (10 mmol) benzaldehyde and 0.1 ml (1.0 mmol) piperidine in 50 ml ethanol was heated at reflux for 1.5 hours. The reaction mixture was then poured onto ice-water and acidified to pH 3 with 1M hydrochloric acid. The resulting crystals were collected by filtration. Chromatography (ethyl acetate) afforded 0.24 g (10%) 6-amino-4-phenyl-2-thioxo-1,2-dihydro-pyridine-3,5-dicarbonitrile as a yellow crystalline solid. EI-MS m/e (%): 252 (M+, 100), 251 ([M—H]+, 92).
Quantity
0.66 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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